Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate
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Overview
Description
Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydrothiazoles.
Substitution: The compound can undergo various substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an antimicrobial agent. The thiazole ring is known to exhibit significant biological activity, and modifications to this structure can lead to compounds with enhanced efficacy against various pathogens.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases, such as bacterial infections or cancer.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure but differ in their substituents.
Benzamido Derivatives: Compounds such as N-benzylbenzamide have similar amide linkages but lack the thiazole ring.
Uniqueness
Ethyl 2-(2-(4-((4-cyclopropylthiazol-2-yl)methoxy)benzamido)thiazol-4-yl)acetate is unique due to the combination of the thiazole ring with a cyclopropyl group and a methoxybenzamido moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[2-[[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-2-27-19(25)9-15-11-30-21(22-15)24-20(26)14-5-7-16(8-6-14)28-10-18-23-17(12-29-18)13-3-4-13/h5-8,11-13H,2-4,9-10H2,1H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQUVXICDCJNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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